molecular formula C7H10ClN5O2S B8292955 N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N

N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine

Cat. No. B8292955
M. Wt: 263.71 g/mol
InChI Key: QOCXQTBNEGILPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160126

Procedure details

252 mg of a 50% aqueous dimethylamine solution was dropwise added to a mixture consisting of 600 mg N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea and 20 ml acetonitrile at room temperature. After stirring at room temperature for 2 hours the reaction mixture was concentrated and 20 ml of ethanol was added to the residue, followed by stirring thoroughly. The resultant crystals were collected by filtration and dried to afford 350 mg of N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine (compound No.17) as a white powder. The mothor liquor after the filtration was concentrated and 5 ml of ethanol was added, followed by stirring thoroughly, then the resultant crystals were collected by filtration and dried to give additional 120 mg of compound No.17 (mp 154-159° C.). Recrystallization of this product from acetonitrile afforded a product having a melting point of 164-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Cl:4][C:5]1[S:6][C:7]([CH2:10][NH:11][C:12](=[N:15][N+:16]([O-:18])=[O:17])SC)=[CH:8][N:9]=1>C(#N)C>[Cl:4][C:5]1[S:6][C:7]([CH2:10][NH:11][C:12]([N:2]([CH3:3])[CH3:1])=[N:15][N+:16]([O-:18])=[O:17])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea
Quantity
600 mg
Type
reactant
Smiles
ClC=1SC(=CN1)CNC(SC)=N[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
20 ml of ethanol was added to the residue
STIRRING
Type
STIRRING
Details
by stirring thoroughly
FILTRATION
Type
FILTRATION
Details
The resultant crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.